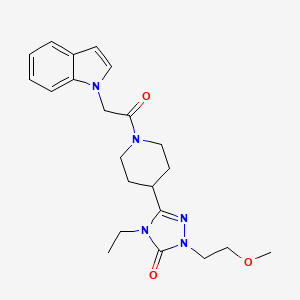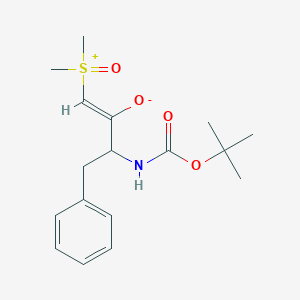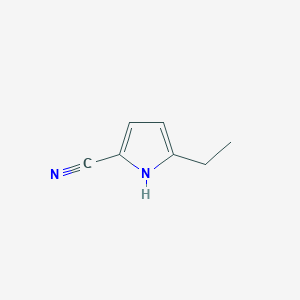
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science.
Mécanisme D'action
The exact mechanism of action of ((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is not well understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid exhibits anticonvulsant, analgesic, and anti-inflammatory effects. The compound has also been shown to have anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is its potential use as a building block in the synthesis of various pharmaceuticals. However, one of the limitations of the compound is that its exact mechanism of action is not well understood.
Orientations Futures
There are several future directions for the study of ((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid. These include:
1. Further studies to understand the exact mechanism of action of the compound.
2. Investigation of the potential use of (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid in the treatment of various diseases.
3. Development of new synthetic methods for the production of (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid.
4. Study of the potential use of the compound in materials science.
Conclusion:
In conclusion, (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chemical compound that has potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The compound exhibits anticonvulsant, analgesic, and anti-inflammatory properties and has been shown to have anxiolytic effects. Further studies are needed to understand the exact mechanism of action of the compound and to investigate its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of 2-methylpiperidine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction produces (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid as the final product.
Applications De Recherche Scientifique
((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals.
Propriétés
IUPAC Name |
(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620433.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)

![N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2620437.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2620440.png)




![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)